Acridin-4-ylmethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridin-4-ylmethanamine oxalate is a chemical compound with the molecular formula C16H14N2O4 and a molecular weight of 298.29336 . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in treating cancer, Alzheimer’s disease, and bacterial infections .
Preparation Methods
The synthesis of acridine derivatives, including acridin-4-ylmethanamine oxalate, typically involves the assembly of aromatic or alicyclic rings using various catalytic methods . Modern synthetic routes include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions .
Chemical Reactions Analysis
Acridin-4-ylmethanamine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong nucleophiles and electrophiles, which facilitate the formation of different derivatives . For example, nucleophilic substitution at the C9 position of the acridine ring can produce 9-alkoxy-, 9-alkylthio-, 9-amino-, and 9-cyanoacridines . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Scientific Research Applications
Acridin-4-ylmethanamine oxalate has a broad range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, acridine derivatives are known for their anticancer, antimicrobial, and antiviral properties . They act as DNA intercalators, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for cancer cell proliferation . Additionally, acridine derivatives are used in the development of fluorescent materials for visualizing biomolecules and in laser technologies .
Mechanism of Action
The mechanism of action of acridin-4-ylmethanamine oxalate involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and related enzymes . This disruption can inhibit the replication and transcription processes, leading to the death of cancer cells . The compound’s ability to target specific molecular pathways makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Acridin-4-ylmethanamine oxalate is unique among acridine derivatives due to its specific structure and properties. Similar compounds include other acridine derivatives such as 9-aminoacridine, acridine orange, and proflavine . These compounds also exhibit DNA intercalating properties and are used in various scientific and medical applications . this compound’s specific substituents and molecular configuration give it distinct advantages in certain applications, such as enhanced selectivity and potency in targeting cancer cells .
Biological Activity
Acridin-4-ylmethanamine oxalate is a compound derived from acridine, a heterocyclic organic compound known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Acridine Derivatives
Acridine derivatives, including this compound, have garnered attention due to their ability to intercalate DNA, thereby affecting cellular processes such as replication and transcription. The planar structure of acridines facilitates their interaction with nucleic acids, making them potent agents against various types of cancer .
- DNA Intercalation : this compound exhibits a strong affinity for DNA, leading to intercalation. This disrupts the normal function of DNA and can induce apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and histone deacetylases (HDACs) .
- Reactive Oxygen Species (ROS) Generation : Acridine derivatives can induce oxidative stress within cells, contributing to their cytotoxic effects against tumor cells .
Biological Activity in Cancer Treatment
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including HCT-116 (colon cancer), K562 (leukemia), and HeLa (cervical cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 0.015 | DNA intercalation and apoptosis induction |
K562 | 0.075 | Inhibition of topoisomerases |
HeLa | 0.020 | ROS generation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial DNA synthesis through similar intercalation processes as seen in cancer cells. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A study involving a mouse model demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The treated mice showed a marked increase in apoptosis markers within tumor tissues .
- Case Study 2 : In vitro analysis on human oral squamous carcinoma cells revealed that this compound induced G2/M phase arrest at concentrations between 5.3–10.6 µM, suggesting its potential role in cell cycle regulation .
Properties
CAS No. |
1197227-24-9 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
acridin-4-ylmethanamine;oxalic acid |
InChI |
InChI=1S/C14H12N2.C2H2O4/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12;3-1(4)2(5)6/h1-8H,9,15H2;(H,3,4)(H,5,6) |
InChI Key |
BDPNOCVHBTVJJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.